molecular formula C9H10O3S B1357663 [2-(Methylthio)phenoxy]acetic Acid CAS No. 3395-40-2

[2-(Methylthio)phenoxy]acetic Acid

Cat. No.: B1357663
CAS No.: 3395-40-2
M. Wt: 198.24 g/mol
InChI Key: FMIXTGCPNDLWNP-UHFFFAOYSA-N
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Description

“[2-(Methylthio)phenoxy]acetic Acid” is a chemical compound with the CAS Number: 3395-40-2 . It has a molecular weight of 198.24 . The IUPAC name for this compound is [2-(methylsulfanyl)phenoxy]acetic acid .


Synthesis Analysis

The synthesis of phenoxy acetic acid derivatives can be achieved by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group . For example, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10O3S/c1-13-8-5-3-2-4-7 (8)12-6-9 (10)11/h2-5H,6H2,1H3, (H,10,11) .


Chemical Reactions Analysis

On hydrolysis, certain compounds can be converted to corresponding phenoxy acid and finally coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped, colorless, and readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .

Scientific Research Applications

Phenoxy Herbicide Resistance in Agriculture

[2-(Methylthio)phenoxy]acetic Acid, a type of phenoxy herbicide, is used extensively in agriculture for weed control. Research has shown that phenoxy-resistant wild radish populations evolved due to the selection pressure from these herbicides. This resistance can be introgressed into cultivated radish, potentially leading to the development of herbicide-tolerant radish cultivars or other Brassicaceae family members (Jugulam, Walsh, & Hall, 2014).

Anti-Mycobacterial Properties

A study on 2-(4-formyl-2-methoxyphenoxy) acetic acid derivatives revealed their potential as anti-mycobacterial agents. These compounds were evaluated against Mycobacterium tuberculosis, highlighting a possible application in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).

Water Sample Analysis

Methods for determining phenoxy herbicides, including variants like 4-chloro-2-methylphenoxy acetic acid, in water samples have been developed. These methods are crucial for monitoring environmental pollution and ensuring water safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Gas Chromatographic Determination

Studies have focused on the derivatization of phenoxy acid herbicides, like 4-chloro-2-methylphenoxy acetic acid, for gas chromatographic analysis. This analytical technique is essential for the accurate detection and quantification of these compounds in various samples (Rompa, Kremer, & Zygmunt, 2004).

Anti-Inflammatory Activity

Research on substituted (2-phenoxyphenyl)acetic acids has shown significant anti-inflammatory activity. These findings are crucial for developing new anti-inflammatory drugs (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).

Future Directions

From a biological and industrial point of view, the literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Biochemical Analysis

Biochemical Properties

[2-(Methylthio)phenoxy]acetic Acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its conversion into different metabolites. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, the compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can influence the expression of genes involved in oxidative stress responses and inflammation. These effects are mediated through its interactions with specific receptors and signaling molecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The interactions of this compound with cofactors and other enzymes are crucial for understanding its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-(2-methylsulfanylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13-8-5-3-2-4-7(8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIXTGCPNDLWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602268
Record name [2-(Methylsulfanyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-40-2
Record name [2-(Methylsulfanyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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